(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol
Description
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a spirocyclic compound featuring a unique bicyclic architecture combining oxetane (2-oxa) and azetidine/pyrrolidine (6-aza) rings fused at a shared sp³-hybridized carbon atom (spiro[3.4]octane framework). The methanol group at the 8-position introduces hydrogen-bonding capacity, making it valuable in medicinal chemistry for modulating solubility, bioavailability, and target interactions. Its synthesis typically involves cyclization of substituted amines with oxetane precursors under controlled conditions, as exemplified in spirocyclic oxetane syntheses . The compound’s structural rigidity and polarity are advantageous in drug design, particularly for optimizing pharmacokinetic properties or enhancing binding specificity in enzyme inhibitors .
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octan-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHBMRZGFLZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1)COC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Oxa-6-azaspiro[3
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The presence of both oxygen and nitrogen atoms allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Fluorination at C8 (e.g., ) enhances metabolic stability and blood-brain barrier penetration compared to the parent methanol derivative.
- Benzyl substitution at N6 (e.g., ) improves EGFR inhibition (IC₅₀ < 100 nM in lung cancer models) by enhancing hydrophobic interactions with kinase pockets.
- Esterification (e.g., ) increases lipophilicity, favoring passive membrane diffusion but reducing aqueous solubility.
Physicochemical Properties
| Property | This compound | 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine | 7-Boc-1-oxa-7-azaspiro[3.5]nonane |
|---|---|---|---|
| H-Bond Donors | 2 | 2 | 1 (Boc group) |
| H-Bond Acceptors | 3 | 3 | 3 |
| logP (Predicted) | -0.5 to 0.2 | 2.1–2.5 | 1.8–2.2 |
| Water Solubility | High (>50 mM) | Moderate (~10 mM) | Low (<5 mM) |
Analysis :
- The methanol derivative’s high solubility aligns with its use in aqueous formulations, whereas benzyl and Boc-substituted analogues trade solubility for enhanced membrane permeability .
- Fluorinated derivatives (e.g., ) exhibit intermediate logP values (~1.2–1.5), balancing solubility and permeability.
Kinase Inhibition
- EGFR Inhibition: Substitution of 2-oxa-6-azaspiro[3.4]octane into 4-anilinoquinazoline derivatives improved EGFR inhibition by 5–10× in HCC827 and A549 cell lines compared to non-spirocyclic analogues .
- BCL6 Inhibition: Analogues like (S)-10-((2-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-5-chloropyrimidin-4-yl)amino)-... demonstrated BCL6-targeted activity (IC₅₀ = 15 nM) via spirocycle-induced conformational restraint .
Biological Activity
(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration is believed to contribute to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
The molecular formula for this compound is . Its spirocyclic structure allows for diverse chemical reactivity and interaction with various biological molecules.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor interactions. Such interactions may lead to various pharmacological effects, including:
- Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on MAO-B, an enzyme involved in neurotransmitter degradation.
Antitumor Activity
Recent studies have evaluated the antitumor potential of derivatives related to this compound. For instance, compounds derived from similar spirocyclic frameworks have shown moderate to potent activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11k | HeLa | 0.14 |
These findings indicate that the structural characteristics of spirocyclic compounds may enhance their cytotoxicity against cancer cells .
Interaction Studies
Interaction studies have been conducted to explore how this compound behaves in biological systems. It has been suggested that this compound could interact with multiple biological targets, enhancing its therapeutic potential .
Case Studies
- MAO-B Inhibition : A series of derivatives were tested for their inhibitory effects on MAO-B, showing IC50 values ranging from 0.7 to 289 nM, indicating significant potential for neuropharmacological applications .
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives exhibited higher antitumor activity than established drugs like bendamustine and vorinostat, particularly against lung and breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
